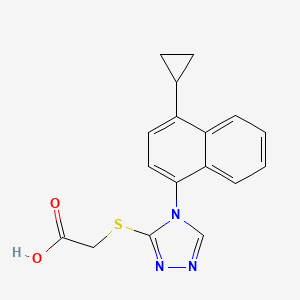

Dutasteride Impurity L

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

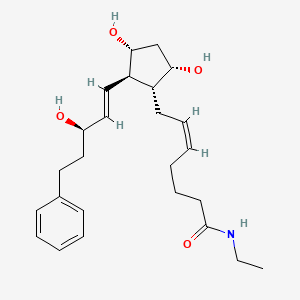

Dutasteride Impurity L is a byproduct formed during the synthesis of Dutasteride, a dual inhibitor of 5α-reductase. Dutasteride is primarily used to treat benign prostatic hyperplasia (BPH) by reducing the levels of dihydrotestosterone (DHT), a hormone that contributes to prostate enlargement . This compound is one of several impurities that can be formed during the manufacturing process and is typically identified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

生化学分析

Biochemical Properties

Dutasteride Impurity L, like Dutasteride, is likely to interact with 5α-reductase, an enzyme involved in steroid metabolism . This enzyme converts testosterone into dihydrotestosterone (DHT), a more potent androgen . By inhibiting this enzyme, this compound could potentially affect the levels of DHT in the body .

Cellular Effects

Dutasteride has been shown to reduce the risk of prostate cancer, suggesting that it may have an impact on cell proliferation and apoptosis

Molecular Mechanism

Dutasteride is a competitive, irreversible inhibitor of both isotypes of 5α-reductase . It’s possible that this compound shares this mechanism of action, binding to the enzyme and preventing it from converting testosterone into DHT . This could lead to changes in gene expression related to androgen signaling .

Temporal Effects in Laboratory Settings

Dutasteride has a long half-life and a washout period of over 680 hours , suggesting that its effects and potentially those of its impurities could persist for a significant length of time.

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Studies on Dutasteride have shown that it can effectively decrease prostatic volume and reduce the risk of urinary retention .

Metabolic Pathways

Dutasteride is metabolized by the CYP3A4 enzyme of the cytochrome P450 system

Transport and Distribution

Dutasteride is soluble in organic solvents but insoluble in water , which may influence its distribution.

準備方法

The preparation of Dutasteride Impurity L involves multiple synthetic routes and reaction conditions. One common method starts with pregnenolone acid as the starting material. The synthesis involves several steps, including amidation, transformation of steroidal rings, and final amidation at the C-20 position . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired impurity is formed . Industrial production methods may involve large-scale reactions with stringent quality control measures to isolate and purify this compound .

化学反応の分析

Dutasteride Impurity L undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents such as sodium borohydride . The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to facilitate the reactions . Major products formed from these reactions include desmethyl dutasteride and dihydro dutasteride .

科学的研究の応用

Dutasteride Impurity L has several scientific research applications. In pharmaceutical research, it is used as a reference standard for quality control and method validation . It is also employed in the development of analytical methods to identify and quantify impurities in Dutasteride formulations . Additionally, this compound is used in stability studies to assess the degradation products of Dutasteride under various conditions . In the field of medicinal chemistry, it helps in understanding the metabolic pathways and potential side effects of Dutasteride .

作用機序

The mechanism of action of Dutasteride Impurity L is closely related to that of Dutasteride. Dutasteride works by inhibiting both type I and type II isoforms of the enzyme 5α-reductase, which converts testosterone to dihydrotestosterone (DHT) . By reducing DHT levels, Dutasteride helps in shrinking the enlarged prostate and alleviating symptoms of BPH . The molecular targets and pathways involved include the androgen receptor pathway and the inhibition of DHT synthesis .

類似化合物との比較

Dutasteride Impurity L can be compared with other similar compounds such as Finasteride and other Dutasteride impurities like desmethyl dutasteride and dihydro dutasteride . Unlike Finasteride, which selectively inhibits only type II 5α-reductase, Dutasteride and its impurities inhibit both type I and type II enzymes . This dual inhibition makes Dutasteride and its impurities more effective in reducing DHT levels . The unique chemical structure of this compound, characterized by specific functional groups and molecular configurations, distinguishes it from other related compounds .

特性

CAS番号 |

1365545-48-7 |

|---|---|

分子式 |

C26H26F6N2O2 |

分子量 |

512.5 g/mol |

IUPAC名 |

(1S,3aS,3bS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C26H26F6N2O2/c1-24-11-10-14-15(3-8-20-16(14)4-9-22(35)33-20)17(24)6-7-19(24)23(36)34-21-12-13(25(27,28)29)2-5-18(21)26(30,31)32/h2,4-5,9,12,14-15,17,19H,3,6-8,10-11H2,1H3,(H,33,35)(H,34,36)/t14-,15+,17-,19+,24-/m0/s1 |

InChIキー |

CTNHFYMGIWYKRI-HUFDCIJMSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5=C3C=CC(=O)N5 |

正規SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5=C3C=CC(=O)N5 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)